6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile
Overview
Description
6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol. It is also known by its IUPAC name, 6-(4-amino-1-piperidinyl)nicotinonitrile . This compound has been gaining attention in various fields of research and industry due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile is the C1s proteinase . This enzyme plays a crucial role in the activation of the complement component C1, which is a part of the classical pathway (CP) of the immune response . The CP is a potent mechanism for initiating complement activity and is a pathological driver of many complement-mediated diseases .
Mode of Action
This compound acts as a selective competitive inhibitor of C1 . It interacts with the substrate recognition site of C1s through a small molecule virtual screen .
Biochemical Pathways
The compound inhibits the enzymatic activity of C1, which provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . By inhibiting C1s, the compound prevents the activation of these components, thereby disrupting the CP and potentially alleviating the symptoms of diseases driven by this pathway .
Result of Action
The inhibition of C1s by this compound results in a dose-dependent suppression of CP activation . This includes the inhibition of heparin-induced immune complex-triggered CP activation, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and the cleavage of C2 by C1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-aminopiperidine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also incorporate purification steps to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile include:
- 6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-1-2-11(14-8-9)15-5-3-10(13)4-6-15/h1-2,8,10H,3-6,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMDLIMUBMVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237418 | |
Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252577-87-0 | |
Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252577-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Amino-1-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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